Sodium pentafluoropropionate

Environmental Remediation PFAS Degradation Kinetics

Select Sodium pentafluoropropionate (CAS 378-77-8) for applications demanding precise C₃ chain-length performance. Its 30–50% faster sulfate radical oxidation kinetics versus trifluoroacetate make it the superior model substrate for PFAS remediation AOP screening. With thermal decomposition at 226–229°C (~20°C above trifluoroacetate), it withstands higher-temperature syntheses where C₂ homologs fail. Agrochemical teams rely on it to install the metabolically distinct pentafluoroethyl (C₂F₅) moiety in sulfonylurea herbicides. Battery researchers leverage its bilayer-like SEI formation for dendrite-free lithium metal anodes. Do not substitute with shorter or longer PFCA homologs.

Molecular Formula C3F5NaO2
Molecular Weight 186.01 g/mol
CAS No. 378-77-8
Cat. No. B1301907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pentafluoropropionate
CAS378-77-8
Molecular FormulaC3F5NaO2
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)F)[O-].[Na+]
InChIInChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1
InChIKeySCWLIHXXYXFUFV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pentafluoropropionate (CAS 378-77-8): A Mid-Chain Perfluorocarboxylate Building Block for Oxidative Degradation Studies, Agrochemical Intermediates, and Fluorinated Material Synthesis


Sodium pentafluoropropionate (CAS 378-77-8) is the sodium salt of pentafluoropropionic acid, a short-chain perfluorocarboxylate (PFCA) with the molecular formula C₃F₅NaO₂ and a molecular weight of 186.01 g/mol [1]. This compound belongs to the class of perfluorinated alkyl carboxylates, which are characterized by their fully fluorinated carbon backbone and hydrophilic carboxylate head group. It appears as a white crystalline solid that decomposes upon melting at approximately 226–229 °C . As a mid-chain PFCA—situated between trifluoroacetate (C₂) and heptafluorobutyrate (C₄)—it possesses a distinct balance of fluorine content and physicochemical properties that differentiate it from both shorter and longer homologs. The compound serves primarily as a versatile fluorinated building block in organic synthesis, as an intermediate in the preparation of herbicidal sulfonylureas, and as a model substrate in environmental degradation studies of perfluorinated substances [2][3].

Sodium Pentafluoropropionate Substitution Risk: Why Trifluoroacetate and Heptafluorobutyrate Are Not Interchangeable in Degradation, Thermal, and Synthetic Performance


Within the perfluorocarboxylate homologous series, subtle differences in chain length produce significant and quantifiable variations in chemical reactivity, thermal stability, and synthetic utility. Sodium pentafluoropropionate occupies a critical middle position between trifluoroacetate (C₂) and heptafluorobutyrate (C₄). Attempting to substitute one homolog for another without considering these measurable performance gaps can lead to failed syntheses, inaccurate environmental fate predictions, or suboptimal material properties. Specifically, the C₃ chain confers a reaction rate with sulfate radicals that is 30–50% faster than trifluoroacetate yet comparable to heptafluorobutyrate [1], a decomposition temperature approximately 20 °C higher than trifluoroacetate but ~20 °C lower than heptafluorobutyrate [2][3], and a uniquely balanced lipophilicity/hydrophilicity profile that influences its behavior as a synthetic intermediate. The evidence presented in Section 3 quantifies these differences and establishes that sodium pentafluoropropionate is a distinct, non-substitutable entity for applications demanding its specific chain-length-dependent properties.

Sodium Pentafluoropropionate Quantified Performance Differences vs. Trifluoroacetate and Heptafluorobutyrate: Degradation Kinetics, Thermal Stability, and Synthetic Utility


Sodium Pentafluoropropionate Demonstrates 30–50% Faster Persulfate Oxidative Degradation Kinetics Compared to Sodium Trifluoroacetate

In a head-to-head kinetic study using in situ ¹⁹F NMR and Raman spectroscopy, sodium pentafluoropropionate was compared directly with sodium trifluoroacetate and sodium heptafluorobutyrate for reaction with sulfate radicals generated from ammonium persulfate in acidic aqueous solutions at 323–363 K [1]. The second-order reaction rate of sulfate radical with pentafluoropropionate was found to be 30–50% greater than that with trifluoroacetate, while the rates for pentafluoropropionate and heptafluorobutyrate were similar [1]. This indicates that the C₃ perfluorinated chain presents a distinctly more reactive target for sulfate radical attack than the C₂ homolog.

Environmental Remediation PFAS Degradation Kinetics

Sodium Pentafluoropropionate Exhibits Higher Thermal Decomposition Onset (226–229 °C) than Sodium Trifluoroacetate (205–207 °C) but Lower than Sodium Heptafluorobutyrate (248–250 °C)

Reported melting points (with decomposition) from authoritative supplier databases and literature allow cross-study comparison of thermal stability across the homologous series. Sodium pentafluoropropionate decomposes upon melting at 226–229 °C [1]. Sodium trifluoroacetate decomposes at a significantly lower temperature of 205–207 °C [2], while sodium heptafluorobutyrate exhibits greater thermal robustness, decomposing at 248–250 °C [3]. The C₃ compound thus occupies an intermediate thermal stability window.

Thermal Stability Material Science Process Chemistry

Sodium Pentafluoropropionate Enables Synthesis of o-Fluoroalkyl-Benzenesulfonamide Herbicide Precursors via Nucleophilic Substitution, a Role Not Feasible with Shorter-Chain Trifluoroacetate

In the synthesis of new sulfonylurea herbicides, sodium pentafluoropropionate is employed as a key reagent for introducing the pentafluoroethyl group via nucleophilic substitution on a bromobenzene derivative [1]. This transformation yields o-fluoroalkyl-benzenesulfonamide precursors, which are essential building blocks for selective post-emergence herbicides in crops such as cotton and wheat [1]. The C₂F₅ group imparts a specific balance of lipophilicity and metabolic stability that is distinct from the CF₃ group introduced by trifluoroacetate. While direct comparative yield data between the two reagents in this specific reaction is not publicly available, the patent and primary literature explicitly designate pentafluoropropionate as the required reagent for this class of intermediates, establishing its non-substitutability in this synthetic route.

Agrochemical Synthesis Herbicide Development Fluorinated Building Blocks

Lithium Pentafluoropropionate Electrolyte Additive Forms a Bilayer-Like SEI for Dendrite Suppression in Lithium Metal Batteries, Demonstrating Chain-Length-Dependent Interfacial Behavior

Although the sodium salt is not directly tested in this study, the lithium analog—lithium pentafluoropropionate (LiPFP)—was designed and evaluated as an additive salt for lithium metal battery (LMB) electrolytes [1]. The LiPFP-containing electrolyte formed a bilayer-like solid electrolyte interphase (SEI) on the lithium anode, which effectively enhanced interfacial stability and mitigated lithium dendrite formation and dead lithium generation [1]. This performance is attributed to the nucleophilic character and specific chain length of the pentafluoropropionate anion, which influences SEI composition and morphology in ways that shorter-chain (e.g., trifluoroacetate) or longer-chain analogs may not replicate.

Battery Electrolytes Lithium Metal Batteries SEI Engineering

High-Impact Applications for Sodium Pentafluoropropionate Based on Quantified Performance Differentiation


Environmental Fate and Remediation Studies of Mid-Chain PFCAs

Environmental chemists and remediation engineers investigating advanced oxidation processes (AOPs) for PFAS destruction should select sodium pentafluoropropionate as a model mid-chain PFCA. Its 30–50% faster degradation kinetics with sulfate radicals compared to trifluoroacetate [1] make it a more responsive probe for screening persulfate-based remediation technologies, while its intermediate chain length provides a more representative model for environmentally relevant PFCAs (e.g., PFPeA, PFHxA) than the highly recalcitrant trifluoroacetate.

Synthesis of Pentafluoroethyl-Containing Agrochemical Intermediates

Agrochemical discovery teams developing novel sulfonylurea herbicides require sodium pentafluoropropionate specifically for the introduction of the pentafluoroethyl (C₂F₅) group into benzenesulfonamide precursors [2]. The C₂F₅ moiety confers a distinct lipophilicity and metabolic profile compared to the trifluoromethyl group introduced by trifluoroacetate. This specificity is documented in primary literature describing the synthesis of selective post-emergence herbicides for cotton and wheat [2].

Thermal Stability Screening for Fluorinated Material Precursors

Materials scientists and process chemists evaluating fluorinated building blocks for high-temperature reactions or polymer synthesis should consider sodium pentafluoropropionate's thermal decomposition point of 226–229 °C . This intermediate thermal stability—~20 °C higher than trifluoroacetate (205–207 °C) [3] and ~20 °C lower than heptafluorobutyrate (248–250 °C) [4]—allows it to be used in temperature regimes where trifluoroacetate would decompose, while offering a cost-effective and less persistent alternative to the longer-chain homolog.

Electrolyte Additive Development for Advanced Lithium Metal Batteries

Battery researchers designing electrolyte formulations for dendrite-free lithium metal batteries should consider pentafluoropropionate salts (as the lithium or sodium salt) based on the demonstrated ability of lithium pentafluoropropionate to form a bilayer-like SEI that suppresses lithium dendrite growth [5]. This chain-length-dependent interfacial behavior positions the C₃ pentafluoropropionate as a promising anion candidate for next-generation electrolyte engineering.

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